molecular formula C8H6Cl2O2S B6163369 2,6-dichloro-4-(methylsulfanyl)benzoic acid CAS No. 2145093-98-5

2,6-dichloro-4-(methylsulfanyl)benzoic acid

Cat. No. B6163369
CAS RN: 2145093-98-5
M. Wt: 237.1
InChI Key:
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Description

“2,6-dichloro-4-(methylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C8H6Cl2O2S . It has a molecular weight of 237.1 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2,6-dichloro-4-(methylsulfanyl)benzoic acid” can be represented by the InChI code: 1S/C8H6Cl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) .

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay is widely used for measuring the antioxidant capacity of compounds, including phenolic substances. This assay, based on the ABTS radical cation, highlights the diverse reaction pathways antioxidants can engage in, such as coupling adduct formation. Although the study doesn't directly mention 2,6-dichloro-4-(methylsulfanyl)benzoic acid, the principles outlined could be applied to explore its antioxidant potential or to understand its reactivity in various chemical environments (Ilyasov et al., 2020).

Antituberculosis Activity

Organotin complexes, including those derived from related benzoic acid compounds, have shown significant antituberculosis activity. This suggests a potential avenue for the development of new antituberculosis agents using 2,6-dichloro-4-(methylsulfanyl)benzoic acid as a scaffold for organotin complex formation, leveraging its structural properties for biological application (Iqbal et al., 2015).

Environmental and Toxicological Studies

While specific environmental or toxicological studies on 2,6-dichloro-4-(methylsulfanyl)benzoic acid were not found, research on similar compounds, such as 2,4-D herbicide, provides a methodological framework for assessing the environmental impact and toxicity of chemical compounds. This includes their fate in aquatic environments, sorption behaviors, and potential effects on human health and ecosystems. Such studies are crucial for understanding the broader implications of chemical usage and disposal in the environment (Zuanazzi et al., 2020).

Application in Organic Synthesis

Derivatives of benzoic acid, such as salicylic acid derivatives, have significant roles in organic synthesis, acting as precursors for a wide range of bioactive molecules. This underscores the versatility of benzoic acid compounds in drug development and the potential for 2,6-dichloro-4-(methylsulfanyl)benzoic acid to serve as a building block for synthesizing new therapeutic agents (Tjahjono et al., 2022).

Safety and Hazards

The safety and hazards of “2,6-dichloro-4-(methylsulfanyl)benzoic acid” are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to prevent skin and eye contact, inhalation, and ingestion .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-dichloro-4-(methylsulfanyl)benzoic acid can be achieved through a multi-step process involving the introduction of the chlorine and methylsulfanyl groups onto a benzoic acid precursor.", "Starting Materials": [ "4-hydroxybenzoic acid", "thionyl chloride", "methylthiolate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "4-hydroxybenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid.", "4-chlorobenzoic acid is then reacted with methylthiolate in the presence of sodium hydroxide to form 4-(methylsulfanyl)benzoic acid.", "4-(methylsulfanyl)benzoic acid is then reacted with chlorine gas in the presence of hydrochloric acid to form 2,6-dichloro-4-(methylsulfanyl)benzoic acid.", "The product is then purified through a series of extractions using sodium bicarbonate, sodium chloride, and water, followed by drying with anhydrous sodium sulfate and recrystallization from ethyl acetate." ] }

CAS RN

2145093-98-5

Product Name

2,6-dichloro-4-(methylsulfanyl)benzoic acid

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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